molecular formula C17H23N3O5 B3013738 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxybenzyl)urea CAS No. 2319640-44-1

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxybenzyl)urea

Cat. No.: B3013738
CAS No.: 2319640-44-1
M. Wt: 349.387
InChI Key: YFQXNXIPNAIMRB-UHFFFAOYSA-N
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Description

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C17H23N3O5 and its molecular weight is 349.387. The purity is usually 95%.
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Biological Activity

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxybenzyl)urea is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described by the following IUPAC name:

IUPAC Name: this compound

Molecular Formula: C15H18N2O8

Molecular Weight: 354.32 g/mol

CAS Number: 1433997-01-3

The compound features a pyrrolidine ring, ethoxy groups, and a methoxybenzyl moiety, contributing to its diverse interactions within biological systems.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The pyrrolidine ring is known for its role in modulating enzyme activity, particularly in pathways associated with cancer and neurodegenerative diseases. The methoxybenzyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory effects on certain enzymes involved in metabolic pathways. For instance:

  • Kinase Inhibition: The compound has been evaluated for its ability to inhibit various kinases, which are crucial in cell signaling pathways related to cancer progression. Preliminary data suggest it may act as a selective inhibitor of specific kinases with IC50 values in the low nanomolar range .
  • Cholinesterase Inhibition: Similar compounds have demonstrated potential as acetylcholinesterase inhibitors, which could be beneficial in treating Alzheimer's disease. The structure's modifications may enhance binding affinity to the active site of the enzyme .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment:
    • A study investigating the effects of similar pyrrolidine derivatives showed promising results in inhibiting tumor growth in xenograft models. The mechanism was linked to the suppression of mTOR signaling pathways, crucial for cell proliferation and survival .
  • Neuroprotection:
    • Research on related compounds indicated that they could protect neuronal cells from oxidative stress-induced apoptosis. The protective effect was attributed to the modulation of antioxidant enzyme levels and reduction of reactive oxygen species (ROS) .

Pharmacological Applications

Given its biological activity, this compound may have several pharmacological applications:

  • Anticancer Agents: Due to its kinase inhibition properties, it could serve as a lead compound in developing targeted therapies for various cancers.
  • Neuroprotective Drugs: Its potential as an acetylcholinesterase inhibitor suggests applications in treating neurodegenerative disorders like Alzheimer's disease.

Data Table: Biological Activities and IC50 Values

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
Kinase InhibitionmTORLow Nanomolar
Acetylcholinesterase InhibitionAChE3.04 ± 0.21
Tumor Growth InhibitionXenograft ModelsSignificant
NeuroprotectionOxidative Stress PathwaysProtective Effect

Properties

IUPAC Name

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-24-14-4-2-13(3-5-14)12-19-17(23)18-8-10-25-11-9-20-15(21)6-7-16(20)22/h2-5H,6-12H2,1H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQXNXIPNAIMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.